molecular formula C20H28ClNO2S B4409883 N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride

Cat. No.: B4409883
M. Wt: 382.0 g/mol
InChI Key: RXKLRNKPDNFOLS-UHFFFAOYSA-N
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Description

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxy group, a thienylmethoxy group, and a cycloheptanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxy-4-(2-thienylmethoxy)benzaldehyde: This intermediate can be synthesized through the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-thienylmethanol in the presence of a suitable catalyst.

    Formation of N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cycloheptanamine: The benzaldehyde intermediate is then reacted with cycloheptanamine under reductive amination conditions to form the desired amine.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and thienyl groups can be oxidized under specific conditions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclohexanamine hydrochloride: Similar structure with a cyclohexane ring instead of a cycloheptane ring.

    N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride: Similar structure with a cyclopentane ring instead of a cycloheptane ring.

Uniqueness

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2S.ClH/c1-22-20-13-16(14-21-17-7-4-2-3-5-8-17)10-11-19(20)23-15-18-9-6-12-24-18;/h6,9-13,17,21H,2-5,7-8,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKLRNKPDNFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCCC2)OCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine;hydrochloride

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